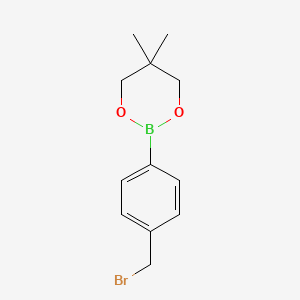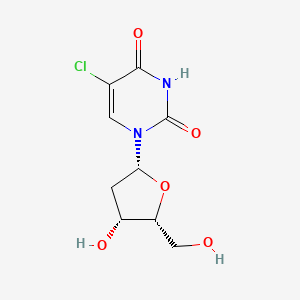
EUPENIFELDIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eupenifeldin is a cytotoxic bistropolone isolate of Eupenicillium brefeldianum . It is a pentacyclic bistropolone .
Synthesis Analysis
Eupenifeldin is produced by fungi and its biosynthesis involves tandem hetero-Diels–Alder reactions . Two enzymes, EupfF and PycR1, independently catalyse sequential, intermolecular Diels–Alder reactions in the biosynthesis of bistropolone-sesquiterpenes . The detailed molecular mechanism by which the enzymes selectively facilitate the tandem polycyclic ring formation involves a synergy of calcium binding and glycan decoration .Molecular Structure Analysis
Eupenifeldin and pycnidione are stereoisomeric bistropolone-sesquiterpene natural products produced by fungi that share an identical two-dimensional carbon skeleton . The central sesquiterpene-derived 11-membered macrocycles with distinct stereo-configurations are flanked by two dihydropyrans, each conjugated with a tropolone moiety .Chemical Reactions Analysis
The Diels–Alder (DA) reaction is a [4 + 2] cycloaddition reaction between a conjugated diene and a dienophile, enabling the rapid construction of complex molecular frameworks in a single step . The biosynthetic pathways of Eupenifeldin involve a two-fold conjugation event between the sesquiterpene core with the tropolone moiety .Physical And Chemical Properties Analysis
Eupenifeldin has a chemical formula of C33H40O7 and a molar mass of 548.676 g·mol −1 . Molecular weight determination of Eupenifeldin by FAB-MS gave rise to a strong M+H ion at m/z 549, in addition to low level cluster ions of M+Na(m/z 571) and M+K(m/z 587) .Applications De Recherche Scientifique
Cytotoxic Properties : Eupenifeldin, identified from Eupenicillium brefeldianum, is characterized as a pentacyclic bistropolone. It exhibits cytotoxic properties against the HCT-116 cell line and has demonstrated in vivo antitumor activity in the P388 leukemia model (Mayerl et al., 1993).
Antitumor Effects and Biosynthesis : Eupenifeldin, a bistropolone meroterpenoid, has shown potent in vitro anti-glioma activity. This study also identified the biosynthetic gene cluster for eupenifeldin in Phoma sp., providing insights into its biosynthesis pathway (Zhai et al., 2019).
Local Drug Delivery System for Lung Cancer Treatment : A study focused on the development of a chemotherapy-loaded polymer buttress for local and prolonged release of eupenifeldin. This approach aims to reduce local lung cancer recurrence and increase disease-free survival post-surgery (Al Subeh et al., 2021).
Activity against Various Diseases : Eupenifeldin, along with other compounds, was isolated from Kionochaeta ramifera and displayed activity against malaria, tuberculosis, and several cancer cell lines. This highlights its potential as a multi-faceted therapeutic agent (Bunyapaiboonsri et al., 2008).
Anthelmintic Activity : A study on a new monotropolone derivative of eupenifeldin, called noreupenifeldin, explored its anthelmintic activity against Hemonchus contortus. This indicates potential applications in treating parasitic infections (Ayers et al., 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O7/c1-18-10-24(34)26(36)15-28-22(18)12-20-14-30(38)33(6)21(17-31(3,4)8-7-9-32(20,5)39-28)13-23-19(2)11-25(35)27(37)16-29(23)40-33/h7-8,10-11,15-16,20-21,30,38H,9,12-14,17H2,1-6H3,(H,34,36)(H,35,37)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTQHPFSWXJOGP-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3CC(C4(C(CC5=C(C=C(C(=O)C=C5O4)O)C)CC(C=CCC3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC3CC(C4(C(CC5=C(C=C(C(=O)C=C5O4)O)C)CC(/C=C/CC3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135612713 | |
CAS RN |
151803-45-1 |
Source


|
| Record name | Eupenifeldin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151803451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

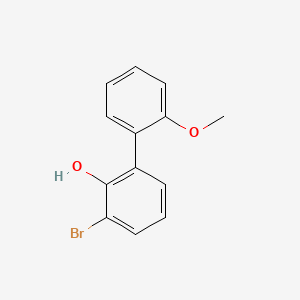
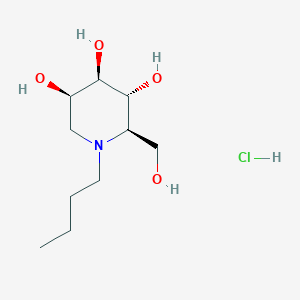

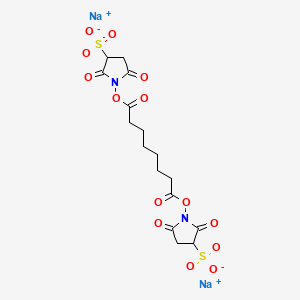
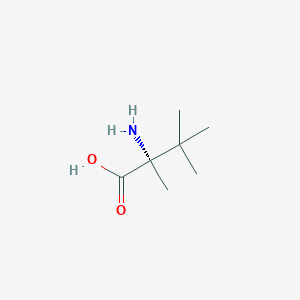

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)
